

Application Notes and Protocols for In Vivo Studies of VLX600

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Compound of Interest

Compound Name: VLX600

Cat. No.: B10765219

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **VLX600** for in vivo research applications. The protocols and data presented are intended to guide researchers in the effective use of this investigational anti-cancer agent.

Introduction to VLX600

VLX600 is a novel small molecule compound that has demonstrated selective cytotoxicity towards quiescent cancer cells, which are often found in the nutrient-deprived and hypoxic microenvironments of solid tumors.^[1] Its mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This disruption of cellular energy metabolism ultimately results in cancer cell death.^[2] Key signaling pathways modulated by **VLX600** include the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, specifically targeting the downstream effectors 4E-BP1 and p70S6K.

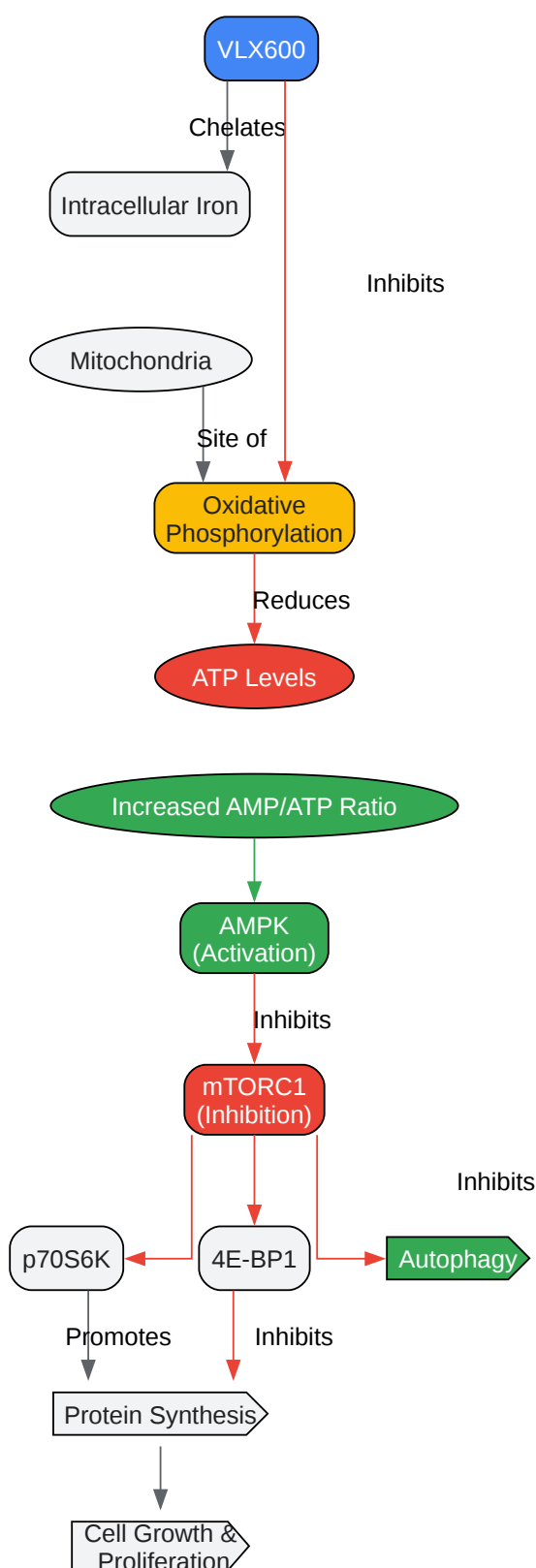
Quantitative Solubility Data

The solubility of **VLX600** in various solvents is a critical factor for the preparation of formulations for in vivo studies. The following table summarizes the available quantitative solubility data for **VLX600**.

Solvent/Vehicle	Solubility (mg/mL)	Remarks
Dimethyl sulfoxide (DMSO)	~20 - 25	[1] [3]
Dimethylformamide (DMF)	~20	[1] [3]
Ethanol	~1	[1] [3]
10% DMSO in Corn Oil	2.08	[2]

Signaling Pathway of VLX600

VLX600 exerts its anti-cancer effects by modulating key cellular metabolic and growth pathways. The diagram below illustrates the proposed signaling cascade initiated by **VLX600**.



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VLX600 Signaling Pathway

Experimental Protocols

Preparation of VLX600 Stock Solution

Objective: To prepare a high-concentration stock solution of **VLX600** for further dilution into final dosing formulations.

Materials:

- **VLX600** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Aseptically weigh the desired amount of **VLX600** powder using a calibrated analytical balance.
- Transfer the powder to a sterile microcentrifuge tube or vial.
- Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
- Vortex the solution until the **VLX600** powder is completely dissolved. Gentle warming may be applied if necessary.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of VLX600 Formulation for In Vivo Intravenous (IV) Administration

Objective: To prepare a biocompatible formulation of **VLX600** suitable for intravenous administration in mouse models. This protocol is based on a formulation that achieves a

solubility of 2.08 mg/mL.[2]

Materials:

- **VLX600** stock solution in DMSO (e.g., 20.8 mg/mL)
- Sterile corn oil
- Sterile, pyrogen-free vials
- Sterile syringes and needles
- Vortex mixer or sonicator

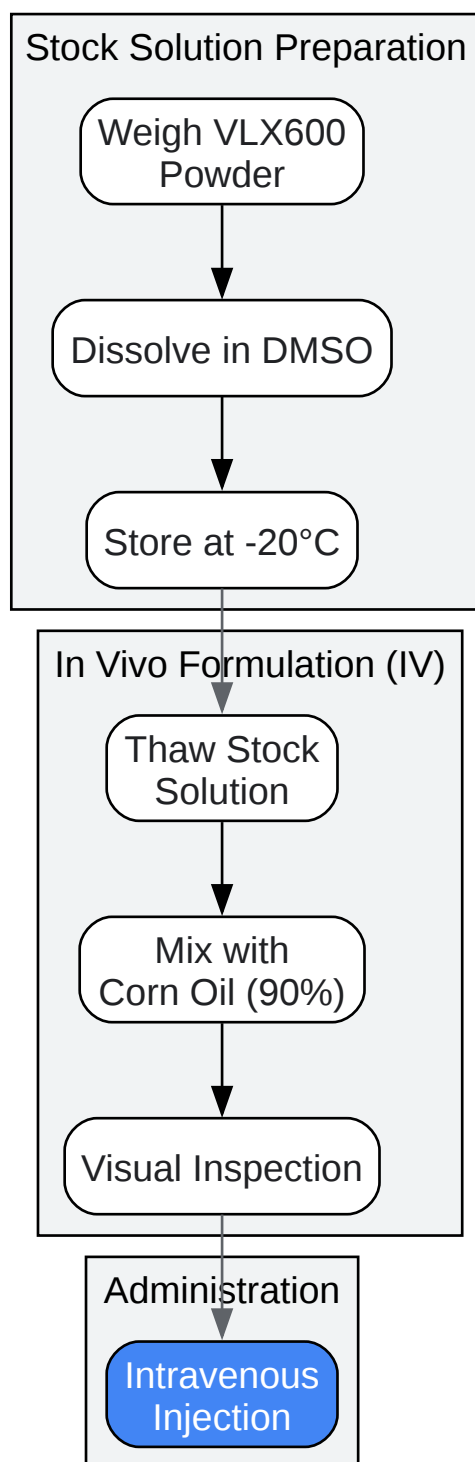
Procedure:

- On the day of administration, thaw an aliquot of the **VLX600** DMSO stock solution at room temperature.
- In a sterile vial, add the required volume of sterile corn oil.
- Add the **VLX600** DMSO stock solution to the corn oil to achieve a final DMSO concentration of 10% (v/v). For example, to prepare 1 mL of the final formulation, add 100 μ L of a 20.8 mg/mL **VLX600** stock in DMSO to 900 μ L of corn oil.
- Mix the solution thoroughly by vortexing or sonication until a clear, homogenous solution is obtained.
- Visually inspect the solution for any precipitation or phase separation before administration.
- Administer the freshly prepared formulation to the animals via intravenous injection. The recommended dosage from a published study is approximately 16 mg/kg, administered twice a week for five days in NMRI mice. However, the optimal dosage and schedule should be determined empirically for each specific animal model and experimental design.

Note: It is crucial to prepare this formulation fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps for the preparation of **VLX600** for in vivo studies.



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VLX600 In Vivo Preparation Workflow

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